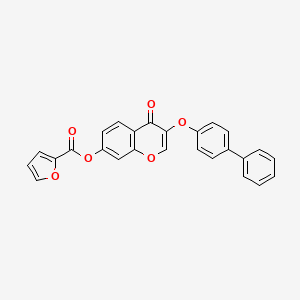![molecular formula C23H22ClNO4S B3439575 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide](/img/structure/B3439575.png)
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide
Übersicht
Beschreibung
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide, also known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.
Wirkmechanismus
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide activates the Wnt signaling pathway by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key negative regulator of the pathway. By inhibiting GSK-3β, this compound stabilizes β-catenin, a transcriptional co-activator that promotes the expression of genes involved in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects
This compound has been shown to promote the self-renewal and proliferation of ESCs and iPSCs, as well as the differentiation of these cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. This compound has also been shown to enhance the efficiency of reprogramming somatic cells into iPSCs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide is its ability to promote the self-renewal and differentiation of stem cells, making it a valuable tool for stem cell research and regenerative medicine. However, this compound has some limitations, including its potential toxicity and off-target effects, which can affect the reliability and reproducibility of experimental results.
Zukünftige Richtungen
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has significant potential for future research and development in stem cell research and regenerative medicine. Some potential future directions include investigating the use of this compound in tissue engineering and organoid culture, optimizing the synthesis method to improve the purity and yield of the compound, and developing new derivatives of this compound with improved efficacy and specificity.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential for applications in stem cell research and regenerative medicine. Although there are some limitations and challenges associated with its use, the benefits of this compound make it a valuable tool for advancing our understanding of stem cell biology and developing new therapies for a range of diseases and conditions.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has been widely used in stem cell research and regenerative medicine due to its ability to promote the self-renewal and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound has been shown to activate the Wnt signaling pathway, which plays a critical role in regulating stem cell fate determination and differentiation.
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)19-13-20(25-23(27)16-7-5-4-6-8-16)15(3)22(21(19)26)30(28,29)18-11-9-17(24)10-12-18/h4-14,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKVGFAKFOIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439505.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439513.png)
![8-allyl-N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439521.png)
![7-[chloro(difluoro)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439523.png)
![ethyl 5-({[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B3439529.png)
![N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3439532.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide](/img/structure/B3439534.png)
![4-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzamide](/img/structure/B3439554.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide](/img/structure/B3439562.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-isopropyl-5-methylphenyl}-4-methoxybenzamide](/img/structure/B3439579.png)
![10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B3439585.png)
![2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B3439589.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3439597.png)

